3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
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Overview
Description
3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound with a unique structure that lends itself to various applications in scientific research
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, it can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable in understanding cellular processes.
Medicine
In medicine, this compound has potential applications in drug discovery. Its structure suggests it could interact with biological targets relevant to diseases, making it a candidate for the development of new therapeutic agents.
Industry
In industry, it can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties can be exploited to create materials with enhanced performance characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Attachment of the Piperazine Group: The 4-methylpiperazine moiety is introduced via nucleophilic substitution reactions, often using a halogenated pyridazine intermediate.
Coupling with the Phenyl Ring: The phenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using reagents like nitric acid or a nitrating mixture.
Final Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- 4-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide stands out due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. This unique arrangement can lead to different biological activities and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-14-18(6-8-21(16)29(31)32)23(30)24-19-5-3-4-17(15-19)20-7-9-22(26-25-20)28-12-10-27(2)11-13-28/h3-9,14-15H,10-13H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHCBEFEKUMREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.